4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
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Description
4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H19N3O5 and its molecular weight is 429.432. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivative Compounds
A fundamental aspect of the research involves the synthesis of pyridin-ylmethyl derivatives and the exploration of their chemical properties. For instance, the synthesis of pyridin-a-ylmethyl derivatives through esterification and etherification processes highlights the versatility of similar compounds in chemical synthesis (Wang Xiu-jian, 2009). This research underscores the importance of reaction conditions, such as temperature and time, in achieving desired outcomes, laying a foundation for further exploration of structurally related compounds.
Antimicrobial and Antioxidant Activities
Research on derivatives like 1,2,4-triazoles starting from isonicotinic acid hydrazide indicates potential antimicrobial activities. These studies suggest that structurally similar compounds to the one may possess significant biological activities, which could be of interest for the development of new therapeutic agents (Hacer Bayrak et al., 2009). The emphasis on antimicrobial activity underscores the potential for these compounds in addressing resistance to existing antimicrobial agents.
Chemical Structure and Interaction Studies
The investigation into the structural aspects and interaction mechanisms of similar compounds, such as the study on "2,3-Diaminopyridinium 4-hydroxybenzoate" and its hydrogen bonding patterns, offers insights into the molecular interactions that govern the behavior of these compounds. Such studies are crucial for understanding the chemical and physical properties that could be leveraged in designing materials or drugs with specific characteristics (H. Fun et al., 2009).
Properties
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c28-22(16-5-6-18-19(11-16)32-10-9-31-18)20-21(17-4-2-8-26-13-17)27(24(30)23(20)29)14-15-3-1-7-25-12-15/h1-8,11-13,21,28H,9-10,14H2/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLZOTUIGRWEKO-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CN=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CN=CC=C5)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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